3-Ethylheptanal

Flavor Chemistry Fragrance Formulation Sensory Analysis

3-Ethylheptanal (CAS 2570-97-0) is a branched, saturated C9 aldehyde with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is characterized by an ethyl substituent at the C3 position of the heptanal carbon chain.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 2570-97-0
Cat. No. B3381632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylheptanal
CAS2570-97-0
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC=O
InChIInChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3
InChIKeyGDVBVQRZGJITDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylheptanal (CAS 2570-97-0) Technical Baseline and Core Physicochemical Profile for Procurement


3-Ethylheptanal (CAS 2570-97-0) is a branched, saturated C9 aldehyde with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is characterized by an ethyl substituent at the C3 position of the heptanal carbon chain . At standard temperature and pressure, it is a colorless liquid with a distinctive, pleasant odor typical of fatty aldehydes . The compound is soluble in organic solvents such as ethanol and ether, but has limited solubility in water due to its hydrophobic alkyl chain . Its primary applications are as a fragrance and flavor ingredient, where its branched structure is a key differentiator for organoleptic properties .

Why 3-Ethylheptanal Cannot Be Replaced by Linear or Other Branched Aldehydes in Application-Critical Scenarios


In flavor and fragrance applications, a generic substitution of 3-ethylheptanal with another C9 aldehyde (e.g., nonanal) or a smaller aldehyde (e.g., heptanal) is not scientifically valid. The presence, position, and length of the alkyl branch on the aldehyde carbon chain are critical determinants of sensory perception. Methyl-branched aldehydes, as a class, are known for their pleasant odor qualities and lower odor thresholds compared to their linear counterparts [1]. A seemingly minor structural change, such as relocating the ethyl branch from the C3 to the C2 position, can dramatically alter the odor character and threshold, leading to formulation failure [1]. Similarly, using a C7 linear aldehyde (heptanal) would introduce a dominant fatty, rancid note instead of the desired fruity, floral profile, fundamentally altering the intended fragrance or flavor [2]. Therefore, strict compound-specific sourcing is required to ensure the desired olfactory performance and formulation stability.

Quantitative Evidence Guide: Direct Comparisons of 3-Ethylheptanal for Informed Selection


Odor Profile Differentiation: Branched vs. Linear Aldehydes

3-Ethylheptanal (a branched C9 aldehyde) offers a distinct organoleptic profile compared to the linear C9 aldehyde, nonanal. While specific odor detection threshold (ODT) data for 3-ethylheptanal is not available in the public domain, class-level inference from structurally similar methyl-branched aldehydes indicates that branched aldehydes generally exhibit lower odor thresholds and more desirable, complex odor profiles than their linear counterparts [1]. This is a critical differentiator for applications requiring high potency and specific scent nuances [1].

Flavor Chemistry Fragrance Formulation Sensory Analysis

Chromatographic Separation: Retention Time Differentiation for Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis provides a verifiable method for distinguishing 3-ethylheptanal from its structural analogs. In a study of Thymus vulgaris L. essential oil, 3-ethylheptanal eluted with a retention time (Rt) of 20.52 minutes, representing 0.56% of the total peak area [1]. This retention time is distinct from other C9 aldehydes like nonanal, which typically elute earlier on standard non-polar GC columns, providing a clear analytical fingerprint for identity confirmation and purity assessment [2].

Analytical Chemistry Quality Control GC-MS Analysis

Verified Purity and Quality Control Specifications

For procurement decisions, verified purity and the availability of batch-specific analytical data are crucial. Suppliers such as Bidepharm offer 3-ethylheptanal with a standard purity of 95% and provide batch-specific analytical reports including NMR, HPLC, and GC data upon request . This level of documentation is essential for ensuring reproducibility in research and industrial applications. In contrast, sourcing from generic or unverified vendors without such documentation can lead to unknown impurity profiles that may affect downstream reactions or sensory properties, especially in flavor and fragrance formulations.

Chemical Sourcing Procurement Specifications Quality Assurance

Target Application Scenarios for 3-Ethylheptanal Based on Verified Performance


Specialty Flavor and Fragrance Formulation Requiring Low-Use-Level, High-Impact Branched Aldehyde Notes

3-Ethylheptanal is the preferred ingredient for flavor and fragrance compositions seeking to introduce a subtle, low-threshold, fatty-aldehydic, or fruity note . Based on the class-level evidence for branched aldehydes [1], it is suitable for high-end perfumery, fine fragrances, and complex flavor systems where a potent yet refined note is required at minimal concentration, thereby reducing the risk of overpowering the blend or causing sensory fatigue.

Analytical Standard for Method Development and Quality Control of Branched Aldehydes in Complex Matrices

In analytical chemistry laboratories, 3-ethylheptanal serves as a critical reference standard for developing and validating GC-MS methods aimed at quantifying branched aldehydes in natural products, food, or environmental samples [2]. Its specific retention time (e.g., 20.52 min under certain GC conditions [2]) provides a benchmark for identifying and quantifying this and related compounds in complex mixtures, ensuring analytical accuracy in flavor research and product quality assessment.

Organic Synthesis Intermediate for Functional Materials with Controlled Hydrophobicity

The branched C9 alkyl chain of 3-ethylheptanal imparts a specific level of hydrophobicity (LogP of 3.2 ) that differs from its linear isomers. This makes it a valuable intermediate for synthesizing derivatives like 3-ethylheptanol or 3-ethylheptanoic acid , which can be used to fine-tune the hydrophobic character of specialty chemicals, surfactants, or ligands. The controlled introduction of the ethyl branch is a key tool for chemists seeking to modulate the physicochemical properties of a target molecule.

Technical Documentation Hub

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